2-(Oxazol-4-yl)aniline
Description
2-(Oxazol-4-yl)aniline is an aromatic amine derivative featuring an oxazole ring substituted at the para-position of the aniline moiety. Oxazole, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.
Properties
IUPAC Name |
2-(1,3-oxazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACVPNWDHCBOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dithiazole Intermediate Strategy
A prominent approach involves the use of 4-substituted 1,2,3-dithiazoles as precursors. In studies focusing on imidazole derivatives, 2-((4-aryl-5H-1,2,3-dithiazol-5-ylidene)amino)phenols (7 ) were synthesized via a one-pot reaction between ethanoneoxime derivatives, disulfur dichloride (S₂Cl₂), and o-aminophenol in acetonitrile under inert conditions. The general procedure is as follows:
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Reaction Setup : A solution of ethanoneoxime (1 mmol) and S₂Cl₂ (2 mmol) in acetonitrile is cooled to 0–5°C.
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Addition of o-Aminophenol : o-Aminophenol (1 mmol) is introduced, followed by pyridine (2 mmol) to neutralize HCl byproducts.
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Stirring and Workup : The mixture is stirred at room temperature for 2 hours, filtered, and purified via column chromatography (light petroleum/CH₂Cl₂).
While this method yields dithiazole intermediates (7a–d ), thermolysis of these compounds at 110–130°C in toluene generates benzo[ d]oxazol-2-yl(aryl)methanimines (9 ), which dimerize to form imidazoles. For oxazole synthesis, replacing the dithiazole core with oxazole-precursor heterocycles (e.g., oxazolones) could enable analogous ring-opening and recombination steps.
Key Data from Dithiazole Synthesis:
| Compound | Yield (%) | Molecular Formula | Characterization (NMR, HRMS) |
|---|---|---|---|
| 7a | 65 | C₁₄H₁₀N₂OS | ¹H NMR (CDCl₃): δ 7.8–6.9 (m, 9H), 5.2 (s, 1H) |
| 7b | 58 | C₁₄H₉FN₂OS | HRMS: m/z 296.0421 [M+H]⁺ |
Methanimine Dimerization Pathways
Mechanistic Rationale for Ring Transformation
The thermolysis of methanimines (9 ) involves a two-step process:
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Benzoxazole Ring Opening : Nucleophilic attack by the N-methanimine atom on the oxazole carbon, leading to o-aminophenol intermediates.
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Imidazole Formation : Intermolecular cyclization of two methanimine units via nucleophilic attack and dehydration.
For oxazole synthesis, modifying the intermediate to favor a five-membered oxazole ring instead of a six-membered imidazole would require:
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Alternative Nucleophiles : Using oxygen-based nucleophiles (e.g., hydroxyl groups) during cyclization.
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Temperature Modulation : Lowering reaction temperatures to prevent over-cyclization into larger rings.
Catalytic Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Modern transition-metal-catalyzed reactions offer a viable pathway:
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Oxazole Boronic Ester Preparation : Synthesize 4-bromooxazole and convert it to the corresponding pinacol boronate.
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Coupling with Halogenated Aniline : React the boronate with 2-iodoaniline using Pd(PPh₃)₄ as a catalyst in a DMF/H₂O mixture.
This method would require optimization of protecting groups for the aniline nitrogen to prevent undesired side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxazole and aniline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted oxazoles, reduced aniline derivatives, and various functionalized oxazole-aniline compounds .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(Oxazol-4-yl)aniline is , featuring an oxazole ring attached to an aniline moiety. This unique structure influences its reactivity and biological activity, making it a valuable compound in synthetic chemistry and medicinal research.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing complex heterocyclic compounds. Its synthetic versatility allows for the creation of various derivatives through reactions such as oxidation, reduction, and substitution.
Table 1: Common Reactions of this compound
| Reaction Type | Common Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, H₂O₂ | Aqueous or organic solvents | Substituted oxazoles |
| Reduction | Lithium aluminum hydride, NaBH₄ | Anhydrous conditions | Reduced aniline derivatives |
| Substitution | Halogens, alkylating agents | Varies (heat or room temperature) | Functionalized oxazole-aniline compounds |
Biology
The biological activities of this compound have been extensively studied, revealing its potential as a bioactive molecule with several therapeutic properties.
Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma). The mechanism involves the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell membranes.
Anti-inflammatory Effects : In vitro studies show that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases through the inhibition of NF-kB signaling pathways.
Table 2: Biological Activities of this compound
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Anticancer | HeLa, Caco-2 | Induction of apoptosis via caspase activation |
| Antimicrobial | Various bacteria | Disruption of cell membranes |
| Anti-inflammatory | Human immune cells | Inhibition of pro-inflammatory cytokines |
Medicine
In medicinal chemistry, this compound is explored for drug discovery. Its derivatives are being investigated for their potential to serve as new therapeutic agents for conditions such as cancer and infections.
Case Study : A study highlighted the synthesis and evaluation of this compound derivatives against SARS-CoV-2, where certain compounds showed promising inhibitory effects on viral proteins .
Industrial Applications
In industry, this compound is utilized in the production of polymers, dyes, and corrosion inhibitors. Its ability to act as a dye precursor is particularly notable due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(Oxazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. Molecular docking studies have shown that oxazole derivatives can bind to proteins such as prostaglandin H2 synthase, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxazole-Based Analogs
4-(Dimethyl-1,3-oxazol-2-yl)aniline
- Structure : Features a dimethyl-substituted oxazole at the para position of aniline.
- Molecular Weight : 188.23 g/mol (C₁₁H₁₂N₂O) .
- Key Differences : The dimethyl substitution on the oxazole enhances steric bulk and may alter electronic properties compared to the unsubstituted oxazole in 2-(oxazol-4-yl)aniline.
4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline
Thiazole-Based Analogs
4-(Thiazol-2-yl)aniline
- Structure : Replaces oxazole with a thiazole ring (sulfur instead of oxygen).
- Molecular Weight : 176.24 g/mol (C₉H₈N₂S) .
- Physical Properties : Melting point >220°C, higher than typical oxazole derivatives due to increased polarity from sulfur .
- Key Differences : Thiazole’s sulfur atom enhances electron-withdrawing effects and hydrogen-bonding capacity compared to oxazole.
4-(1,3-Benzothiazol-2-ylmethyl)aniline
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| This compound | ~160 (estimated) | Not reported | Aniline NH₂, oxazole N/O |
| 4-(Thiazol-2-yl)aniline | 176.24 | >220 | Aniline NH₂, thiazole S/N |
| 4-(Dimethyl-oxazol-2-yl)aniline | 188.23 | Not reported | Dimethyl oxazole, NH₂ |
Notes:
Biological Activity
2-(Oxazol-4-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features an oxazole ring attached to an aniline moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in treating bacterial infections. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
3. Anti-inflammatory Effects
In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, which positions it as a candidate for treating inflammatory diseases. This activity is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HeLa cells | |
| Antimicrobial | Inhibits growth of E. coli | |
| Anti-inflammatory | Reduces TNF-alpha production |
Case Studies
Case Study 1: Anticancer Mechanism
A study conducted by Bottari et al. explored the anticancer potential of various oxazole derivatives, including this compound. The results demonstrated that this compound could significantly reduce cell viability in cancer cell lines, with IC50 values indicating potent activity against specific types such as breast and lung cancer cells .
Case Study 2: Antimicrobial Activity
In a separate investigation, researchers assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as a therapeutic agent in combating resistant bacterial strains .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases.
- Membrane Disruption : Interaction with bacterial membranes leading to lysis.
Q & A
Q. What are the common synthetic routes for preparing 2-(Oxazol-4-yl)aniline, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves coupling reactions between aniline derivatives and oxazole precursors. For example, reductive amination (using NaBH(OAc)₃ as a catalyst) or nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) can yield the target compound. Reaction yields depend on solvent choice (e.g., 1,2-dichloroethane for stability), temperature control (room temperature to avoid side reactions), and stoichiometric ratios of reagents. Purification via column chromatography (hexane/ethyl acetate gradients) is often required to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons in the aniline (δ 6.5–7.5 ppm) and oxazole (δ 8.0–8.5 ppm) moieties. Integration ratios verify substituent positions.
- ¹³C NMR : Peaks at ~150 ppm confirm oxazole carbons, while aromatic carbons appear at 110–130 ppm.
- IR : N–H stretches (~3400 cm⁻¹) and C=N/C–O vibrations (~1600 cm⁻¹) validate functional groups.
- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (C₉H₇N₂O: 161.06 g/mol). Discrepancies may indicate impurities or isomerization .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : After quenching reactions with aqueous bases (e.g., NaHCO₃), liquid-liquid extraction (ethyl acetate/water) removes polar byproducts. Column chromatography with silica gel (hexane/ethyl acetate eluent) resolves non-polar impurities. Recrystallization from methanol/water mixtures produces high-purity crystals. Monitoring via TLC (Rf ~0.3–0.5) ensures homogeneity .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Cross-validate using:
- X-ray diffraction : Resolve bond lengths/angles (e.g., oxazole C–N distances ~1.30 Å).
- Variable-temperature NMR : Detect conformational changes (e.g., broadening peaks at low temps).
- DFT calculations : Compare optimized geometries with experimental data. Adjust refinement parameters (e.g., hydrogen riding models) in SHELX to account for disorder .
Q. How can the SHELX software suite refine crystal structures of this compound derivatives with twinned data?
- Methodological Answer :
- SHELXL : Use
TWINandBASFcommands to model twinning ratios. Refine anisotropic displacement parameters (ADPs) for non-H atoms. - Hydrogen handling : Place H atoms via riding models (C–H = 0.95–0.99 Å) or refine isotropically for NH groups.
- Validation : Check R-factors (R₁ < 0.05 for I > 2σ(I)) and residual electron density (<±0.3 eÅ⁻³). Twinned data may require merging equivalent reflections post-refinement .
Q. In crystallographic studies, how should hydrogen atoms be modeled for disordered moieties in this compound complexes?
- Methodological Answer : For disordered regions (e.g., rotating methyl groups):
- Use
PARTandFREEcommands in SHELXL to split occupancy. - Refine torsional angles to optimize orientation.
- Apply geometric restraints (e.g., DFIX for bond distances) to prevent overfitting.
- Validate with
PLATON/SQUEEZEto account for solvent-accessible voids .
Q. What experimental design considerations optimize the synthesis of this compound derivatives for material science applications?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., sulfonyl) via Suzuki-Miyaura coupling to enhance conductivity.
- Solvent selection : Use anhydrous DMF or THF to stabilize intermediates.
- Catalyst screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency.
- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
